![molecular formula C15H29NO4 B1204354 Valproylcarnitine CAS No. 95782-09-5](/img/structure/B1204354.png)
Valproylcarnitine
Übersicht
Beschreibung
Valproylcarnitine is a compound that is formed when Valproic acid (VPA), a broad-spectrum antiepileptic drug, combines with carnitine . VPA is usually well tolerated, but it can cause serious complications in some patients, including haemorrhagic pancreatitis, bone marrow suppression, VPA-induced hepatotoxicity (VHT), and VPA-induced hyperammonaemic encephalopathy (VHE) .
Synthesis Analysis
Valproylcarnitine is synthesized in the liver tissue and excreted into urine . The synthesis of Valproylcarnitine involves the formation of valproyl-CoA, which crosses the outer mitochondrial membrane. Under the effect of the palmityl carnitine transferase (PCT)1, valproylcarnitine is formed .Molecular Structure Analysis
Valproylcarnitine has a complex molecular structure. It contains a total of 48 bonds, including 19 non-H bonds, 2 multiple bonds, 11 rotatable bonds, 2 double bonds, 1 ester (aliphatic), 1 positively charged N, and 1 quaternary N .Chemical Reactions Analysis
Valproylcarnitine is formed as a result of a chemical reaction between VPA and carnitine . This reaction is facilitated by the enzyme palmityl carnitine transferase (PCT)1 .Wissenschaftliche Forschungsanwendungen
1. Valproylcarnitine and Epilepsy Treatment
Valproylcarnitine, a derivative of valproic acid, is observed in patients treated with valproic acid for epilepsy. Studies show an increase in specific acylcarnitines, including valproylcarnitine, in children treated with valproic acid for epilepsy (Nakajima et al., 2011). Another study found no significant changes in left ventricular systolic function in pediatric patients with idiopathic epilepsy receiving valproic acid, despite alterations in serum-free and acylcarnitine levels (Celik et al., 2018).
2. Valproylcarnitine as a Biomarker
Valproylcarnitine, along with other acylcarnitines, is considered a mitochondrial biomarker. It's used in neonatal screening for disorders affecting fatty acid oxidation and holds potential for broader clinical utility beyond these disorders (McCann et al., 2021).
3. Valproylcarnitine in Carnitine Homeostasis
Long-term treatment with valproic acid affects carnitine homeostasis. Studies indicate changes in the plasma levels of various acylcarnitines, including valproylcarnitine, in patients treated with valproate, pointing towards its role in carnitine balance (Morand et al., 2012).
4. Valproylcarnitine in Drug Metabolism
The presence of valproylcarnitine has been identified in urine samples from children on chronic valproate therapy, suggesting its role in drug metabolism and possible implications for carnitine deficiency in patients receiving valproate (Millington et al., 1985).
5. Valproylcarnitine and Neurogenesis
Valproate, from which valproylcarnitine is derived, has been found to stimulate neurogenesis from rat forebrain stem cells, suggesting its potential role in the treatment of bipolar disorder (Laeng et al., 2004).
6. Valproylcarnitine and Histone Deacetylation
Valproic acid, and by extension valproylcarnitine, has been identified as a direct inhibitor of histone deacetylase, providing insights into its action in the treatment of epilepsy and bipolar disorder, as well as its teratogenic effects (Phiel et al., 2001).
Wirkmechanismus
The mechanism of action of Valproylcarnitine is related to its role in the metabolism of fatty acids and energy by regulating the mitochondrial ratio of free CoA to acyl-CoA . It is suggested that Valproylcarnitine may be useful in reversing carnitine deficiency or preventing its development, as well as some adverse effects due to VPA .
Safety and Hazards
Valproylcarnitine is generally safe, but it can cause serious complications in some patients, including haemorrhagic pancreatitis, bone marrow suppression, VPA-induced hepatotoxicity (VHT), and VPA-induced hyperammonaemic encephalopathy (VHE) . Hyperammonemia is a potential adverse effect of VPA therapy, which can lead to severe, life-threatening encephalopathy .
Zukünftige Richtungen
The potential value of oral L-carnitine in reversing carnitine deficiency or preventing its development, as well as some adverse effects due to VPA, is a topic of ongoing research . Further investigation in controlled, randomized, and probably multicentre trials is needed to evaluate the clinical value and the appropriate dosage of L-carnitine in each of these conditions .
Eigenschaften
IUPAC Name |
(3R)-3-(2-propylpentanoyloxy)-4-(trimethylazaniumyl)butanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29NO4/c1-6-8-12(9-7-2)15(19)20-13(10-14(17)18)11-16(3,4)5/h12-13H,6-11H2,1-5H3/t13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJMHZSLUVROGSY-CYBMUJFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)OC(CC(=O)[O-])C[N+](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(CCC)C(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20914812 | |
Record name | 3-[(2-Propylpentanoyl)oxy]-4-(trimethylazaniumyl)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20914812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
95782-09-5 | |
Record name | Valproylcarnitine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095782095 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-[(2-Propylpentanoyl)oxy]-4-(trimethylazaniumyl)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20914812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Valproylcarnitine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Q9MQB3YZR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.